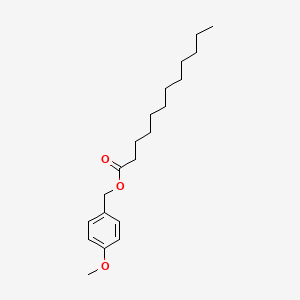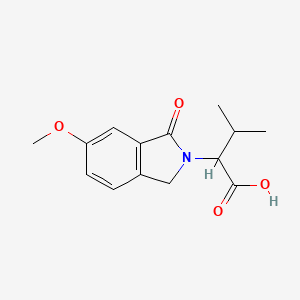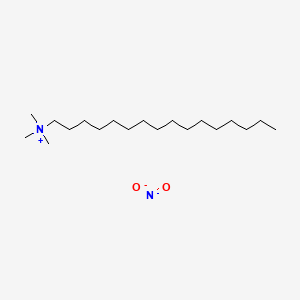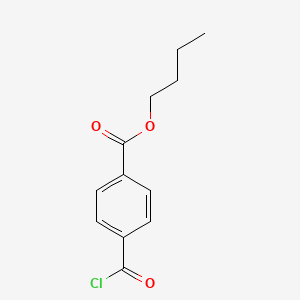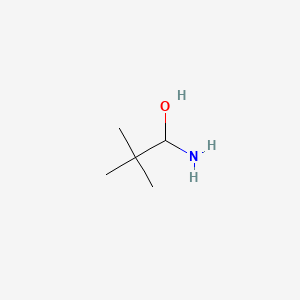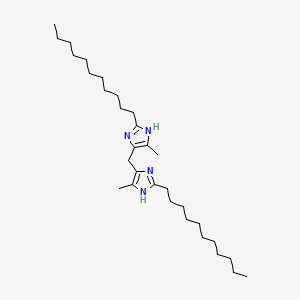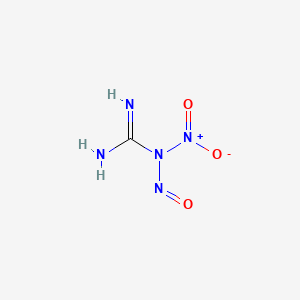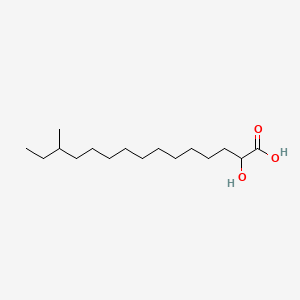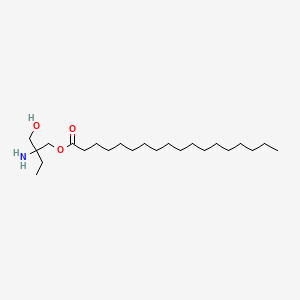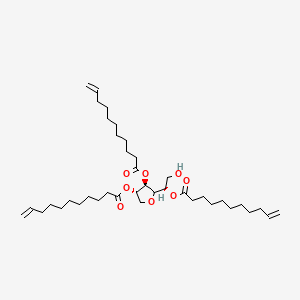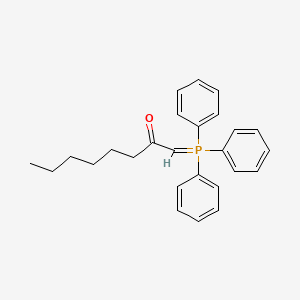
1-(Triphenylphosphoranylidene)octan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Triphenylphosphoranylidene)octan-2-one: is an organophosphorus compound with the molecular formula C26H29OP . It is known for its unique structure, which includes a phosphoranylidene group attached to an octan-2-one backbone. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Triphenylphosphoranylidene)octan-2-one can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound. The typical reaction conditions include:
Reagents: Triphenylphosphine, an alkyl halide (such as octyl bromide), and a base (such as sodium hydride).
Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Wittig reaction remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(Triphenylphosphoranylidene)octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into corresponding phosphines.
Substitution: The phosphoranylidene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation Products: Phosphine oxides.
Reduction Products: Corresponding phosphines.
Substitution Products: New organophosphorus compounds with modified functional groups.
科学研究应用
1-(Triphenylphosphoranylidene)octan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Triphenylphosphoranylidene)octan-2-one involves its ability to act as a nucleophile in various chemical reactions. The phosphoranylidene group is highly reactive, allowing it to participate in the formation of new chemical bonds. This reactivity is due to the presence of the phosphorus atom, which can stabilize negative charges and facilitate nucleophilic attacks.
相似化合物的比较
- 1-(Triphenylphosphoranylidene)propan-2-one
- 1-(Triphenylphosphoranylidene)butan-2-one
- 1-(Triphenylphosphoranylidene)pentan-2-one
Comparison: 1-(Triphenylphosphoranylidene)octan-2-one is unique due to its longer carbon chain, which can influence its reactivity and solubility. Compared to shorter-chain analogs, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications where longer carbon chains are advantageous.
属性
CAS 编号 |
41692-90-4 |
|---|---|
分子式 |
C26H29OP |
分子量 |
388.5 g/mol |
IUPAC 名称 |
1-(triphenyl-λ5-phosphanylidene)octan-2-one |
InChI |
InChI=1S/C26H29OP/c1-2-3-4-8-15-23(27)22-28(24-16-9-5-10-17-24,25-18-11-6-12-19-25)26-20-13-7-14-21-26/h5-7,9-14,16-22H,2-4,8,15H2,1H3 |
InChI 键 |
HENGQDHJJRVEDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



